2-(1H-tetrazol-1-yl)benzoic acid
Overview
Description
2-(1H-tetrazol-1-yl)benzoic acid, commonly known as TBTA, is an organic compound that is widely used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents and is used as a reagent in organic synthesis. TBTA is a versatile compound that is used to study the biochemical and physiological effects of various compounds, as well as to evaluate the efficacy of new drugs.
Scientific Research Applications
Organic Synthesis and Catalysis:
- Preparation of 2-(2H-tetrazol-2-yl)benzoic acids via Cu(I) catalyzed C–N coupling, showing regioselective arylations and moderate yields, indicating potential in synthetic methodologies (Song et al., 2019).
- Development of a methodology for decarboxylative N-arylation of carboxylic acids and the preparation of 5-substituted 1H-tetrazoles catalyzed by peptide nanofibers decorated with Cu and Ni nanoparticles, highlighting its role in novel synthetic approaches (Ghorbani-Choghamarani & Taherinia, 2017).
Crystallography and Structural Chemistry:
- Analysis of the crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, showing hydrogen-bonding and π–π stacking interactions, crucial for understanding molecular interactions and network formations (Li et al., 2008).
- Investigation of the infrared spectra and photochemistry of 2-(tetrazol-5-yl)benzoic acid, providing insights into its photophysical properties and potential for photochemical applications (Pagacz-Kostrzewa et al., 2019).
Coordination Polymers and Materials Science:
- Synthesis and characterization of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, demonstrating various structural topologies and potential applications in materials science (Song et al., 2009).
- Development of a Zn(II) coordination polymer luminescent sensor for Al3+ and nitroaromatic explosives (NACs) in the aqueous phase, showcasing its potential as a selective and sensitive sensor (Zhang et al., 2017).
- Exploration of gas adsorption properties in copper-tetrazolate based metal organic frameworks, highlighting its applications in gas separation and storage (Pachfule et al., 2011).
Biomedical and Pharmaceutical Research:
- Investigation of novel azido-copper(II) complexes with 4-(1H-tetrazol-1-yl) carboxylate for their potential magnetic properties and applications in medicinal chemistry (Zhang et al., 2015).
- Antibacterial, antifungal, and anticonvulsant evaluation of novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles, demonstrating its potential in drug development (Rajasekaran et al., 2006).
Safety and Hazards
Future Directions
The future directions for the study of “2-(1H-tetrazol-1-yl)benzoic acid” and similar compounds could involve further exploration of their potential anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various enzymes and receptors in organisms . For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 .
Mode of Action
It’s known that tetrazole compounds can act as nonclassical bioisosteres of carboxylic acids . This means they can mimic the function of carboxylic acids in biological systems, potentially interacting with biological targets in a similar manner. For instance, some tetrazole compounds inhibit the fungal enzyme cytochrome P450, which is crucial for the biosynthesis of ergosterol, a component of the fungal cell membrane .
Biochemical Pathways
Given the known interactions of tetrazole compounds with enzymes such as cytochrome p450, it’s plausible that this compound could affect pathways involving these enzymes .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 2-(1H-tetrazol-1-yl)benzoic acid might have good bioavailability and metabolic stability.
Result of Action
Tetrazole compounds have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Action Environment
The stability and activity of tetrazole compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
2-(1H-tetrazol-1-yl)benzoic acid is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR) driven medicinal chemistry . It is resistant to biological degradation, which makes it possible to use this compound as an isosteric substituent of various functional groups in the development of biologically active substances .
Cellular Effects
Compounds with similar structures have shown inhibitory activities against cancer cell lines
Molecular Mechanism
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that this compound may interact with biomolecules in a similar way to carboxylic acids.
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may be involved in similar metabolic pathways as carboxylic acids.
Properties
IUPAC Name |
2-(tetrazol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBFPWBHORPKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353796 | |
Record name | 2-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659021 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116570-12-8 | |
Record name | 2-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the tetrazole and benzene rings in 2-(1H-tetrazol-1-yl)benzoic acid?
A1: The tetrazole and benzene rings in this compound are not coplanar. The dihedral angle between these two rings is 52.90 (4) degrees. []
Q2: How are the molecules of this compound arranged in the solid state?
A2: The molecules of this compound are connected by O-H...N and C-H...O hydrogen bonds. These interactions form two-dimensional networks parallel to the xz plane. Additionally, van der Waals interactions exist between these networks. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.